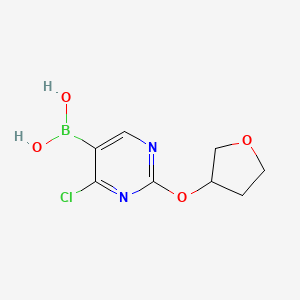
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a chloro group and a tetrahydrofuran-3-yloxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-hydroxypyrimidine with tetrahydrofuran-3-yl bromide under basic conditions to form the intermediate (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidine). This intermediate is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Conditions: Typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (50-100°C).
Major Products
The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules via Suzuki-Miyaura coupling reactions.
Biology: Potential use in the development of biologically active molecules and drug candidates.
Medicine: Could be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of advanced materials and fine chemicals.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidine-5-boronic acid pinacol ester: A similar compound with a pinacol ester group instead of a boronic acid group.
4-Chloro-2-(tetrahydrofuran-3-yloxy)pyrimidine: The intermediate in the synthesis of the boronic acid.
Uniqueness
(4-Chloro-2-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in Suzuki-Miyaura coupling reactions. The presence of the tetrahydrofuran-3-yloxy group can influence the electronic properties and steric hindrance, affecting the overall reaction outcome .
Propiedades
Fórmula molecular |
C8H10BClN2O4 |
|---|---|
Peso molecular |
244.44 g/mol |
Nombre IUPAC |
[4-chloro-2-(oxolan-3-yloxy)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C8H10BClN2O4/c10-7-6(9(13)14)3-11-8(12-7)16-5-1-2-15-4-5/h3,5,13-14H,1-2,4H2 |
Clave InChI |
FVCXMDAKYIUQKE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN=C(N=C1Cl)OC2CCOC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


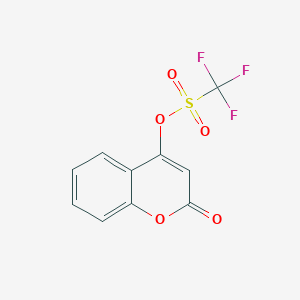
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
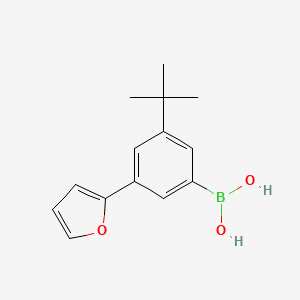
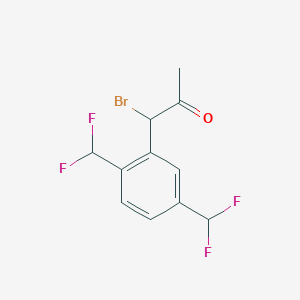
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)
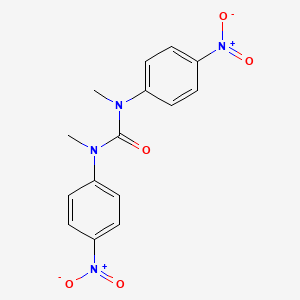
![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
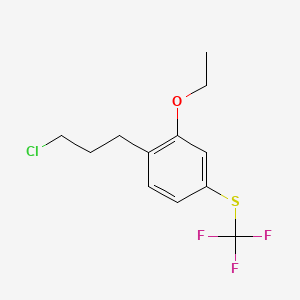
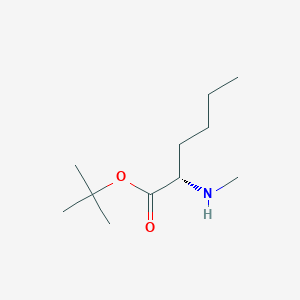
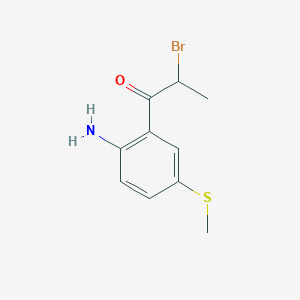
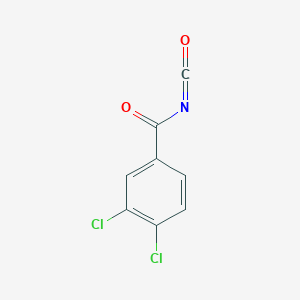
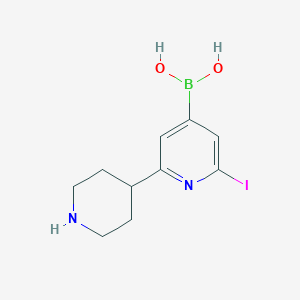
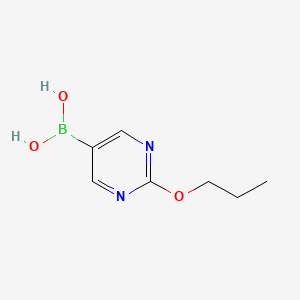
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
